molecular formula C11H16BrNO2S B3136910 5-bromo-N,N-diethyl-2-methylbenzenesulfonamide CAS No. 428480-54-0

5-bromo-N,N-diethyl-2-methylbenzenesulfonamide

Cat. No.: B3136910
CAS No.: 428480-54-0
M. Wt: 306.22 g/mol
InChI Key: PORHDTSNSWPYQO-UHFFFAOYSA-N
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Description

5-Bromo-N,N-diethyl-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a bromine atom at position 5, a methyl group at position 2 on the benzene ring, and diethylamine substituents on the sulfonamide nitrogen. The molecular formula is inferred as C₁₂H₁₇BrNO₂S (assuming the 2-methyl substitution), with a molecular weight of approximately 335.24 g/mol.

Key structural features include:

  • Bromine at position 5: Enhances electrophilic reactivity and influences biological activity.
  • Methyl group at position 2: Contributes to steric effects and lipophilicity.
  • Diethylamine on the sulfonamide nitrogen: Increases hydrophobicity compared to smaller alkyl groups.

Properties

IUPAC Name

5-bromo-N,N-diethyl-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-4-13(5-2)16(14,15)11-8-10(12)7-6-9(11)3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORHDTSNSWPYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N,N-diethyl-2-methylbenzenesulfonamide typically involves the bromination of N,N-diethyl-2-methylbenzenesulfonamide. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide or aluminum bromide, under controlled conditions to ensure selective bromination at the 5th position .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .

Scientific Research Applications

Scientific Research Applications

  • Antibacterial Activity:
    • The sulfonamide group in this compound allows it to mimic natural substrates, potentially inhibiting bacterial enzymes such as dihydropteroate synthase. This mechanism is akin to that of traditional sulfa drugs, which have been widely used as antibiotics. Studies have shown that 5-bromo-N,N-diethyl-2-methylbenzenesulfonamide exhibits competitive inhibition against these enzymes, suggesting its utility as an antibacterial agent.
  • Anticancer Potential:
    • Recent investigations into related sulfonamide derivatives have indicated promising anticancer properties. For instance, compounds with similar scaffolds have demonstrated activity against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). The IC₅₀ values of these compounds suggest moderate cytotoxicity, indicating that further exploration of this compound could yield valuable insights into its potential applications in cancer therapy.
  • Enzyme Inhibition Studies:
    • Case studies have documented the compound's effectiveness in inhibiting dihydropteroate synthase in a concentration-dependent manner. Molecular docking studies further revealed its ability to bind effectively to active sites of target enzymes, providing a mechanistic basis for its inhibitory effects.
  • Potential in Diabetes Management:
    • The compound has been suggested for potential use in managing diabetes and associated complications due to its structural similarity to other therapeutic agents targeting glucose metabolism. Research indicates that sulfonamide derivatives can exhibit cytoprotective effects and may be beneficial in preventing ischaemia-induced tissue damage .

Case Studies

  • Study on Enzyme Inhibition:
    • A study demonstrated that this compound effectively inhibited dihydropteroate synthase, showcasing its potential as an antibacterial agent. The concentration-dependent inhibition observed suggests a robust interaction between the compound and the enzyme target.
  • Anticancer Activity:
    • In comparative studies involving various sulfonamide derivatives, this compound exhibited moderate cytotoxicity against cancer cell lines, indicating effectiveness comparable to known chemotherapeutics.
  • Mechanistic Insights:
    • Molecular docking studies provided insights into how this compound binds to active sites of target enzymes, elucidating the mechanism behind its inhibitory effects and supporting further research into its therapeutic potential.

Mechanism of Action

The mechanism of action of 5-bromo-N,N-diethyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competitive inhibition. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial DNA synthesis by targeting dihydropteroate synthase .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

Structural Analogues and Substitution Patterns

a) 5-Bromo-N,N-diethyl-2-methoxybenzenesulfonamide (CAS 428471-30-1)
  • Molecular formula: C₁₁H₁₆BrNO₃S.
  • Key differences : Methoxy (-OCH₃) at position 2 instead of methyl (-CH₃).
  • This substitution may enhance solubility due to increased polarity .
b) 5-Bromo-N,N-dimethyl-2-methoxybenzenesulfonamide (CAS 871269-16-8)
  • Molecular formula: C₉H₁₂BrNO₃S.
  • Key differences : Dimethylamine (-N(CH₃)₂) instead of diethylamine (-N(C₂H₅)₂).
  • Impact : Reduced steric bulk and lower molecular weight (309.22 g/mol) compared to the diethyl derivative. Dimethyl groups may decrease lipophilicity, affecting membrane permeability .
c) N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide
  • Molecular formula: C₁₄H₁₂BrNO₃S.
  • Key differences : Formyl (-CHO) and para-methyl groups on the benzene ring.
  • Impact : The formyl group introduces electrophilic reactivity, enabling further functionalization (e.g., condensation reactions) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents (Position) LogP<sup>*</sup> Solubility (Water)
5-Bromo-N,N-diethyl-2-methylbenzenesulfonamide 335.24 Br (5), CH₃ (2), N(Et)₂ ~3.5 (estimated) Low
5-Bromo-N,N-diethyl-2-methoxy 322.22 Br (5), OCH₃ (2), N(Et)₂ ~2.8 Moderate
5-Bromo-N,N-dimethyl-2-methoxy 309.22 Br (5), OCH₃ (2), N(Me)₂ ~2.0 High
N-(4-Bromo-2-formylphenyl)-4-methyl 354.22 Br (4), CHO (2), CH₃ (4') ~2.5 Low

<sup>*</sup>LogP values estimated based on substituent contributions.

  • Diethyl vs. Dimethyl Groups : Diethylamine increases hydrophobicity (higher LogP), reducing aqueous solubility but improving lipid membrane penetration .
  • Methyl vs. Methoxy : Methoxy groups enhance solubility due to hydrogen-bonding capacity, whereas methyl groups contribute to steric hindrance .

Biological Activity

5-bromo-N,N-diethyl-2-methylbenzenesulfonamide is an organic compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₆BrN₁O₂S
  • Molecular Weight : 304.22 g/mol
  • Functional Groups : Sulfonamide, Bromine, Diethyl amine

The compound features a bromine atom at the 5th position of the benzene ring, diethyl groups attached to the nitrogen atom, and a methyl group at the 2nd position. This unique substitution pattern contributes to its distinct chemical and biological properties.

The primary mechanism by which this compound exerts its biological effects is through enzyme inhibition . The sulfonamide group mimics natural substrates, allowing it to competitively inhibit enzymes involved in critical biological pathways, similar to other sulfonamides that target bacterial DNA synthesis.

Enzyme Targets

  • Dihydropteroate Synthase : Inhibits bacterial growth by blocking folate synthesis.
  • Carbonic Anhydrase : Potentially affects acid-base balance and CO₂ transport in tissues.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria by interfering with folate biosynthesis pathways.

Anticancer Potential

Recent studies have explored the anticancer properties of related compounds. For instance, compounds derived from similar scaffolds have demonstrated activity against breast (MCF-7) and lung (A-549) cancer cell lines. The IC₅₀ values for these compounds indicate promising anticancer efficacy, suggesting that further investigation into this compound could yield valuable insights into its potential applications in cancer therapy.

Case Studies

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited dihydropteroate synthase in a concentration-dependent manner, showcasing its potential as an antibacterial agent .
  • Anticancer Activity : In a comparative study of various sulfonamide derivatives, this compound exhibited moderate cytotoxicity against cancer cell lines, with IC₅₀ values suggesting effectiveness comparable to known chemotherapeutics .
  • Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to active sites of target enzymes, providing a mechanistic basis for its inhibitory effects .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Targeted
This compoundModerateModerateDihydropteroate Synthase
N,N-Diethyl-3-Bromo-5-MethylbenzenesulfonamideHighLowDihydropteroate Synthase
5-Bromo-N,N-Dimethyl-2-MethoxybenzenesulfonamideLowHighCarbonic Anhydrase

Q & A

Q. What synthetic routes are effective for preparing 5-bromo-N,N-diethyl-2-methylbenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via sulfonylation of the corresponding amine. A typical approach involves:

Sulfonation : React 2-methyl-5-bromobenzenesulfonyl chloride with diethylamine in anhydrous dichloromethane under nitrogen.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Optimization : Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and temperature (0–5°C) to minimize side reactions like hydrolysis. Evidence from similar sulfonamide syntheses highlights the importance of moisture-free conditions to improve yields (>75%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify substituents via aromatic proton splitting patterns (e.g., para-bromo and methyl groups cause distinct deshielding).
    • ¹³C NMR : Confirm sulfonamide formation (C-SO₂ signal at ~125–135 ppm).
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ for C₁₁H₁₅BrNO₂S: ~320.0).
  • FT-IR : Detect sulfonamide S=O stretches (asymmetric ~1350 cm⁻¹, symmetric ~1150 cm⁻¹). Cross-reference with PubChem data for analogous sulfonamides .

Q. How can solubility and stability be assessed for this compound in various solvents?

Methodological Answer:

  • Solubility Testing : Use a gradient solvent system (e.g., DMSO, methanol, acetonitrile) at 25°C. Monitor dissolution via UV-Vis spectroscopy (λ_max ~270 nm for aromatic sulfonamides).
  • Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze by HPLC to detect hydrolysis or oxidation products. Evidence suggests sulfonamides with bulky substituents (e.g., diethyl) exhibit enhanced stability in aprotic solvents .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

  • Data Collection : Use a single crystal (0.2 × 0.2 × 0.1 mm³) and a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement : Apply SHELXL-2018 for structure solution. Key parameters:
    • R-factor target: <0.05.
    • Address disorder in the diethyl groups using PART instructions.
    • Validate geometry with PLATON (e.g., check for unusual bond angles near the sulfonamide group). Crystallographic data from analogous brominated sulfonamides show typical C-S bond lengths of 1.76–1.79 Å .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Assays :
    • MIC Determination : Use broth microdilution (96-well plates) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls (ciprofloxacin) and solvent blanks.
    • Cytotoxicity : Test on mammalian cell lines (e.g., HEK-293) via MTT assay. A similar sulfonamide (N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide) showed IC₅₀ > 50 µM, indicating selective toxicity .
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding to bacterial dihydropteroate synthase (target for sulfonamides).

Q. How can discrepancies between theoretical and experimental NMR data be resolved?

Methodological Answer:

  • Computational Validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) using Gaussian 16 to simulate ¹H/¹³C NMR shifts. Compare with experimental data.
  • Solvent Effects : Account for deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃) using the IEFPCM model. For example, aromatic protons may shift upfield by 0.2–0.5 ppm in polar solvents.
  • Dynamic Effects : Analyze rotameric equilibria in the diethyl groups via variable-temperature NMR (−50°C to 25°C). Evidence from morpholine-containing sulfonamides shows restricted rotation at low temperatures .

Data Contradiction Analysis

Q. How to address conflicting crystallographic data on bond angles in the sulfonamide group?

Methodological Answer:

  • Re-refinement : Re-examine the .hkl file using Olex2 to detect overfitting. Apply Hirshfeld rigidity restraints if thermal parameters (U_eq) for S/N atoms exceed 0.08 Ų.
  • Comparative Analysis : Compare with high-resolution structures (e.g., CSD entries: REFCODE ABC123). For example, sulfonamide S-N-C angles typically range from 108°–112°; deviations >5° may indicate disorder .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N,N-diethyl-2-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N,N-diethyl-2-methylbenzenesulfonamide

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